molecular formula C12H4BrCl2F3N4O4 B13415184 2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- CAS No. 79614-72-5

2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-

Cat. No.: B13415184
CAS No.: 79614-72-5
M. Wt: 475.99 g/mol
InChI Key: YGEASRXGXQKDOX-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a dinitro-trifluoromethyl phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common approach is the halogenation of 2-pyridinamine to introduce bromine and chlorine atoms at specific positions on the pyridine ring. This can be achieved using reagents such as bromine and chlorine gas under controlled conditions .

The next step involves the introduction of the dinitro-trifluoromethyl phenyl group. This can be accomplished through a nitration reaction, where the pyridine derivative is treated with a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is unique due to its combination of halogen, nitro, and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

79614-72-5

Molecular Formula

C12H4BrCl2F3N4O4

Molecular Weight

475.99 g/mol

IUPAC Name

5-bromo-3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H4BrCl2F3N4O4/c13-4-1-6(14)11(19-3-4)20-9-7(21(23)24)2-5(12(16,17)18)8(15)10(9)22(25)26/h1-3H,(H,19,20)

InChI Key

YGEASRXGXQKDOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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